molecular formula C7H7N3O2 B2924479 N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide CAS No. 2000757-28-6

N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2924479
CAS RN: 2000757-28-6
M. Wt: 165.152
InChI Key: SDXIDBLPTUKHBX-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. This protein kinase plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide inhibits the activity of protein kinase CK2, which plays a crucial role in many cellular processes. CK2 is overexpressed in many cancers, and its inhibition by N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide leads to cell cycle arrest, apoptosis, and inhibition of tumor growth. N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide also inhibits the Wnt/β-catenin signaling pathway, which is involved in cancer development and progression.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of protein kinase CK2, leading to cell cycle arrest and apoptosis. N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide also inhibits the Wnt/β-catenin signaling pathway, which is involved in cancer development and progression. Additionally, N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression.

Advantages and Limitations for Lab Experiments

N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various cell-based and animal studies. N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide has also been shown to have low toxicity in animal studies. However, N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide has some limitations, such as poor solubility and stability, which can affect its efficacy in in vivo studies.

Future Directions

There are several future directions for the study of N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide. One potential direction is the development of more potent and selective inhibitors of protein kinase CK2. Another direction is the investigation of the potential use of N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, warrants further investigation.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide involves several steps, including the reaction of 3-methyl-1,2-oxazole-4-carboxylic acid with cyanomethyl triphenylphosphonium bromide, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final step involves the hydrolysis of the resulting intermediate to obtain N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide.

Scientific Research Applications

N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-5-6(4-12-10-5)7(11)9-3-2-8/h4H,3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXIDBLPTUKHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide

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